N-(2-Methylphenyl)but-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

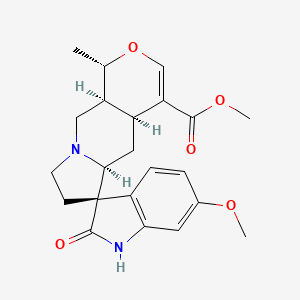

“N-(2-Methylphenyl)but-2-enamide” is also known as Crotamiton . It is a topical scabicidal and antipruritic agent used for scabies eradication and for the relief of pruritus . It is a colorless to slightly yellowish oil, having a faint amine-like odor .

Molecular Structure Analysis

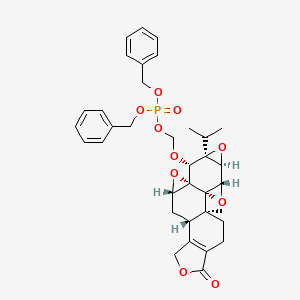

The molecular formula of “N-(2-Methylphenyl)but-2-enamide” is C13H17NO . The InChI representation of its structure isInChI=1S/C11H13NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h3-8H,1-2H3,(H,12,13)/b6-3+ . Physical And Chemical Properties Analysis

“N-(2-Methylphenyl)but-2-enamide” has a density of 0.987 g/mL at 25 °C (lit.), a melting point of 25°C, a boiling point of 153-155 °C/13 mmHg (lit.), and a flashing point of >230°F . It is soluble in water (1:500), alcohol, methanol, ether, and ethanol . Its vapor pressure is 0.00331mmHg at 25°C, and its refractive index is n20/D 1.54 (lit.) .科学的研究の応用

Synthesis of Thiazoles : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize thiazoles using highly functionalized enamides, which include derivatives of N-(2-Methylphenyl)but-2-enamide. This method is significant for introducing ester, carboxamide, or peptide functionality in thiazoles, which are important in pharmaceutical research (Kumar, S. V., Parameshwarappa, G., & Ila, H., 2013).

Active Metabolite Analogs of Leflunomide : Ghosh, Zheng, and Uckun (1999) explored the synthesis of analogs of A77 1726, the active metabolite of the drug leflunomide. Their study included derivatives of N-(2-Methylphenyl)but-2-enamide, which are known to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase involved in various cancers (Ghosh, S., Zheng, Y.-g., & Uckun, F., 1999).

Isomerization of N-Allyl Amides : Trost, Cregg, and Quach (2017) reported a method for isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides. Their research offers a way to synthesize complex enamides, which are key pharmacophores in various bioactive compounds (Trost, B., Cregg, J. J., & Quach, N., 2017).

Anticonvulsant Activity : Siddiqui, Akhtar, Yar, Ahuja, Ahsan, and Ahmed (2014) synthesized derivatives of N-(2-Methylphenyl)but-2-enamide and evaluated them as anticonvulsants. They identified two potent candidates that showed significant activity in both maximal electroshock seizure and subcutaneous pentylenetetrazole tests (Siddiqui, N., Akhtar, M. J., Yar, M., Ahuja, P., Ahsan, W., & Ahmed, S., 2014).

Inflammatory and Antimicrobial Activities : Hošek, Kos, Strharsky, Cerna, Štarha, Vančo, Trávníček, Devínsky, and Jampílek (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives, demonstrating significant attenuation of lipopolysaccharide-induced NF-κB activation. Some of these compounds also showed antimicrobial activity (Hošek, J., Kos, J., Strharsky, T., Cerna, L., Štarha, P., Vančo, J., Trávníček, Z., Devínsky, F., & Jampílek, J., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(2-methylphenyl)but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h3-8H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAKKCXZGIJXLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC=CC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00741704 |

Source

|

| Record name | N-(2-Methylphenyl)but-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methylphenyl)but-2-enamide | |

CAS RN |

96686-24-7 |

Source

|

| Record name | N-(2-Methylphenyl)but-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00741704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)

![4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride](/img/structure/B568812.png)